![molecular formula C13H16N2O B2859922 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole CAS No. 956574-26-8](/img/structure/B2859922.png)
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tautomerism and Crystallography
Research on NH-pyrazoles, such as those involving curcuminoid structures, reveals insights into their tautomerism and crystalline properties. The study by Cornago et al. (2009) on the structures of four NH-pyrazoles demonstrates the significance of pyrazole derivatives in understanding molecular structures and hydrogen bonding patterns, contributing to the field of crystallography and molecular design Cornago et al., 2009.
Material Science and Polymerization
Improved synthesis techniques for ion-exchange resins, as explored by Berkel and Sherrington (1996), showcase the application of pyrazole-containing ligands in creating materials with specific metal-ion binding capacities. This research contributes to advancements in materials science, particularly in the development of selective ion-exchange resins Berkel & Sherrington, 1996.
Catalysis
The study by Magubane et al. (2017) on the asymmetric transfer hydrogenation of ketones using pyrazole derivatives as catalysts highlights the role of these compounds in enhancing chemical reactions. This research provides valuable insights into the development of efficient and selective catalytic processes Magubane et al., 2017.
Antioxidant Properties
Investigations into the antioxidant properties of pyrazole derivatives, as demonstrated by the synthesis and characterization of novel pyrazole compounds, contribute to the pharmaceutical and food industry by identifying new antioxidant agents Naveen et al., 2021.
Antimicrobial and Antioxidant Activity
Evaluation of tetra substituted pyrazolines for antimicrobial and antioxidant activity provides insights into the potential therapeutic applications of pyrazole derivatives. Such studies inform the design and development of new drugs with enhanced biological activities Govindaraju et al., 2012.
Propiedades
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-5-13(12(2)10-11)16-9-8-15-7-3-6-14-15/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERKJSGFDSUFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2859839.png)
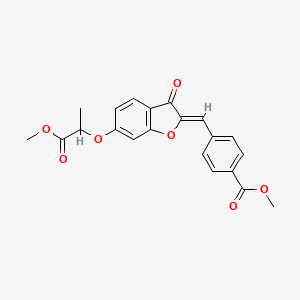
![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)
![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2859843.png)
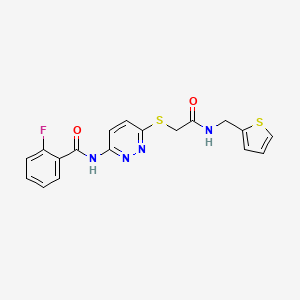
![6-tert-butyl-8-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2859847.png)
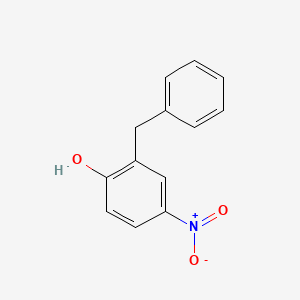
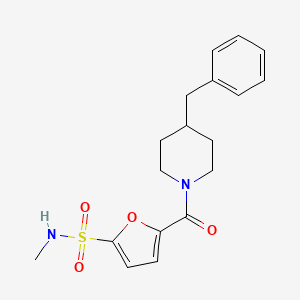
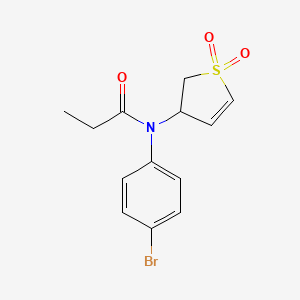
![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)
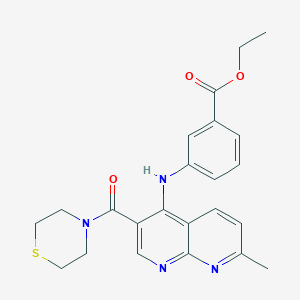

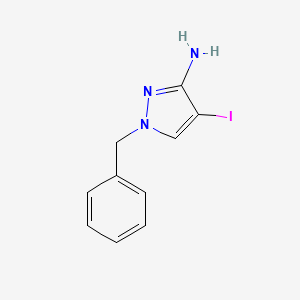
![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2859861.png)